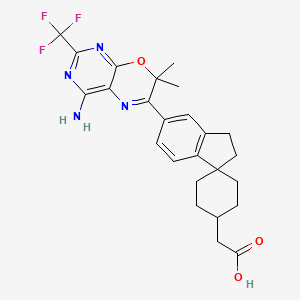

JTT-553

Description

Properties

CAS No. |

701232-94-2 |

|---|---|

Molecular Formula |

C25H27F3N4O3 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

2-[6-[4-amino-7,7-dimethyl-2-(trifluoromethyl)pyrimido[4,5-b][1,4]oxazin-6-yl]spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-yl]acetic acid |

InChI |

InChI=1S/C25H27F3N4O3/c1-23(2)19(30-18-20(29)31-22(25(26,27)28)32-21(18)35-23)15-3-4-16-14(12-15)7-10-24(16)8-5-13(6-9-24)11-17(33)34/h3-4,12-13H,5-11H2,1-2H3,(H,33,34)(H2,29,31,32) |

InChI Key |

YFJNLPDVCDNOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C |

Synonyms |

(5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid (trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid monobenzenesulfonate JTT-553 |

Origin of Product |

United States |

Foundational & Exploratory

JTT-553: A Technical Guide to a Novel Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-553 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco, this compound was investigated as a potential therapeutic agent for obesity and related metabolic disorders. Although its clinical development was discontinued in Phase I, the preclinical data for this compound provide valuable insights into the pharmacological effects of DGAT1 inhibition. This technical guide offers an in-depth overview of this compound, including its mechanism of action, chemical properties, preclinical efficacy, and the signaling pathways it modulates. All quantitative data from key studies are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further investigation.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, playing a significant role in dietary fat absorption and energy storage. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.

This compound is a novel, potent, and selective inhibitor of DGAT1. Its investigation has provided a deeper understanding of the physiological roles of DGAT1 and the potential therapeutic benefits and challenges of its inhibition.

Chemical and Pharmacological Properties

This compound is a complex heterocyclic molecule with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2,3-dihydrosipro(cyclohexane-1,1-inden)-4-yl)acetic acid. Its chemical and pharmacological properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C25H27F3N4O3 |

| Molecular Weight | 488.5 g/mol |

| Mechanism of Action | Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) |

| IC50 (Human DGAT1) | 2.38 nM[1] |

| Selectivity | No significant inhibitory activity against human DGAT2 and ACAT1 (IC50 > 10 µM)[1] |

| Developer | Japan Tobacco |

| Development Status | Discontinued in Phase I clinical trials for obesity |

Preclinical Efficacy

Preclinical studies in rodent models of obesity and type 2 diabetes have demonstrated the potential of this compound to improve metabolic parameters.

Effects on Body Weight and Food Intake in a Genetic Model of Type 2 Diabetes

In a study using KK-Ay mice, a model of genetic type 2 diabetes, repeated oral administration of this compound for 5 weeks resulted in significant reductions in body weight gain and cumulative food consumption, particularly in mice fed a high-fat diet.

| Parameter | 3.1% Fat Diet Control | 35% Fat Diet Control | This compound (3 mg/kg/day) in 35% Fat Diet |

| Initial Body Weight (g) | ~40 g | ~40 g | ~40 g |

| Final Body Weight (g) | ~45 g | ~52 g | ~47 g |

| Body Weight Gain (g) | ~5 g | ~12 g | ~7 g |

| Cumulative Food Consumption (g) | ~200 g | ~200 g | ~175 g |

Data adapted from a 5-week study in KK-Ay mice.

Effects on Glucose and Lipid Metabolism in a Genetic Model of Type 2 Diabetes

In the same study with KK-Ay mice, this compound administration led to improvements in several key metabolic markers in non-fasting conditions.

| Parameter | 35% Fat Diet Control | This compound (3 mg/kg/day) in 35% Fat Diet |

| Plasma Glucose (mg/dL) | ~400 | ~250 |

| Plasma Insulin (ng/mL) | ~15 | ~8 |

| Plasma NEFA (mEq/L) | ~1.2 | ~0.8 |

| Plasma Total Cholesterol (mg/dL) | ~200 | ~150 |

| Liver Triglycerides (mg/g) | ~40 | ~20 |

Data adapted from a 5-week study in KK-Ay mice (non-fasting state).

Signaling Pathways

The therapeutic effects of this compound are mediated through its influence on key metabolic signaling pathways.

DGAT1 Inhibition and Triglyceride Synthesis

This compound directly inhibits DGAT1, blocking the final and committed step in triglyceride synthesis. This leads to a reduction in the production and storage of triglycerides in tissues like the small intestine and adipose tissue.

DGAT1 Inhibition and Incretin Secretion

By inhibiting triglyceride synthesis in the small intestine, this compound leads to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen. These lipids then travel to the distal small intestine, where they stimulate enteroendocrine L-cells to secrete incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play a role in regulating appetite and glucose homeostasis.

DGAT1 Inhibition and Protein Kinase C (PKC) Activation

The inhibition of DGAT1 can lead to an accumulation of its substrate, diacylglycerol (DAG), in the enterocytes of the small intestine. DAG is a known activator of Protein Kinase C (PKC). The activation of PKC in the small intestine has been linked to an increase in plasma transaminase levels, a potential side effect observed with DGAT1 inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on standard methodologies in preclinical research.

Diet-Induced Obesity (DIO) Rat Model

Objective: To induce an obese phenotype in rats for testing the anti-obesity effects of this compound.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats, typically 6-8 weeks old.

-

Housing: Housed individually or in small groups in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle).

-

Diet:

-

Control Group: Fed a standard chow diet (e.g., ~10% kcal from fat).

-

DIO Group: Fed a high-fat diet (HFD) ad libitum. A common HFD composition is 45-60% of total calories from fat, often from sources like lard or vegetable shortening.

-

-

Duration: Rats are typically maintained on the HFD for 8-12 weeks to develop a stable obese phenotype, characterized by significantly higher body weight and body fat percentage compared to the control group.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).

This compound Administration (Oral Gavage)

Objective: To administer a precise dose of this compound orally to experimental animals.

Methodology:

-

Preparation of Dosing Solution: this compound is suspended in a suitable vehicle, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose. The concentration is calculated to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg body weight).

-

Animal Handling: The rat is gently restrained to immobilize its head and torso.

-

Gavage Procedure:

-

A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the dosing solution.

-

The needle is carefully inserted into the esophagus via the mouth.

-

The solution is slowly administered into the stomach.

-

-

Post-Administration Monitoring: The animal is observed for any signs of distress immediately after the procedure.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose metabolism.

Methodology:

-

Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

-

Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Plasma Triglycerides

Objective: To quantify the levels of triglycerides in the plasma of experimental animals.

Methodology:

-

Blood Collection: Blood is collected from the animals, typically via cardiac puncture or from a major vein, into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

Triglyceride Assay:

-

Commercially available colorimetric or enzymatic assay kits are commonly used.

-

The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

-

The glycerol is then measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product.

-

-

Quantification: The absorbance or fluorescence is measured using a microplate reader, and the triglyceride concentration is determined by comparison to a standard curve.

Conclusion

This compound is a well-characterized DGAT1 inhibitor that has demonstrated significant efficacy in preclinical models of obesity and type 2 diabetes. Its ability to reduce body weight, improve glucose metabolism, and modulate lipid profiles underscores the therapeutic potential of targeting DGAT1. The detailed understanding of its mechanism of action, including its effects on incretin secretion and potential for PKC activation, provides a valuable framework for the development of future DGAT1 inhibitors with improved efficacy and safety profiles. While the clinical development of this compound was halted, the knowledge gained from its investigation continues to inform and guide research in the field of metabolic diseases.

References

- 1. Potential mechanism of enhanced postprandial glucagon-like peptide-1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

JTT-553: A Technical Overview of a Novel DGAT1 Inhibitor for Obesity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: JTT-553 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco, this compound was investigated as a potential therapeutic agent for the treatment of obesity. The compound showed promise in preclinical studies by effectively reducing lipid absorption and body weight in animal models. Despite its promising preclinical profile, the clinical development of this compound was discontinued in June 2008 after the completion of Phase I trials. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available data.

Core Compound Details

| Property | Value |

| Chemical Name | (TRANS-5-(4-AMINO-7,7-DIMETHYL-2-TRIFLUOROMETHYL-7H-PYRIMIDO(4,5-B)(1,4)OXAZIN-6-YL)-2,3- DIHYDROSPIRO(CYCLOHEXANE-1,1-INDEN)-4-YL)ACETIC ACID |

| Molecular Formula | C25H27F3N4O3 |

| Molecular Weight | 488.5 g/mol |

| Mechanism of Action | Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor |

| Originator | Japan Tobacco |

| Highest Development Phase | Phase I (Discontinued) |

| Indication | Obesity |

Mechanism of Action: DGAT1 Inhibition

This compound exerts its pharmacological effect by inhibiting the enzyme DGAT1. DGAT1 is a key enzyme in the synthesis of triglycerides, catalyzing the final step where a fatty acyl-CoA is added to a diacylglycerol (DAG) molecule. This process is particularly important in the enterocytes of the small intestine for the absorption of dietary fats and in adipocytes for the storage of triglycerides.

By inhibiting DGAT1, this compound is expected to reduce the synthesis and subsequent absorption of dietary triglycerides, leading to a decrease in postprandial hyperlipidemia. In adipose tissue, the inhibition of DGAT1 would limit the storage of excess fatty acids as triglycerides, potentially leading to reduced adiposity and improved insulin sensitivity.

Preclinical Development

The preclinical development of this compound involved in vitro enzyme inhibition assays and in vivo studies in animal models of obesity and type 2 diabetes.

In Vitro Efficacy

This compound was identified as a highly potent and selective inhibitor of DGAT1.

| Parameter | Value |

| IC50 for human DGAT1 | 2.38 nM |

| IC50 for human DGAT2 | >10 µM |

| IC50 for human ACAT1 | >10 µM |

ACAT1: Acyl-CoA: cholesterol acyltransferase 1

Experimental Protocol: DGAT1 Inhibition Assay (General)

A typical in vitro DGAT1 inhibition assay involves the following steps:

-

Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT1.

-

Substrates: Radiolabeled or fluorescently tagged diacylglycerol and acyl-CoA are used as substrates.

-

Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (this compound) are incubated together.

-

Detection: The formation of triglycerides is quantified by measuring the incorporation of the labeled substrate into the triglyceride fraction, typically separated by thin-layer chromatography or detected by fluorescence.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of DGAT1 activity (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

This compound was evaluated in diet-induced obesity (DIO) and genetically diabetic (KK-Ay) mouse models.

Diet-Induced Obesity (DIO) Mice

| Parameter | Vehicle Control | This compound |

| Body Weight Gain (g) | Data not available | Reduced |

| Fat Weight (g) | Data not available | Reduced |

| Plasma Insulin (non-fasting) | Data not available | Decreased |

| Plasma NEFA (non-fasting) | Data not available | Decreased |

| Plasma Total Cholesterol (non-fasting) | Data not available | Decreased |

| Liver Triglycerides (non-fasting) | Data not available | Decreased |

| Glucose Intolerance | Data not available | Improved |

KK-Ay Mice (Genetic Model of Type 2 Diabetes)

| Parameter | Vehicle Control | This compound |

| Body Weight Gain (g) | Data not available | Reduced |

| Fat Weight (g) | Data not available | Reduced |

| Plasma Glucose (non-fasting) | Data not available | Decreased |

| Plasma NEFA (non-fasting) | Data not available | Decreased |

| Plasma Total Cholesterol (non-fasting) | Data not available | Decreased |

| Liver Triglycerides (non-fasting) | Data not available | Decreased |

| Plasma Glucose (fasting) | Data not available | Decreased |

| Plasma Insulin (fasting) | Data not available | Decreased |

| Plasma Total Cholesterol (fasting) | Data not available | Decreased |

| Adipose Tissue TNF-α mRNA | Data not available | Decreased |

| Adipose Tissue GLUT4 mRNA | Data not available | Increased |

NEFA: Non-esterified fatty acids; TNF-α: Tumor necrosis factor-alpha; GLUT4: Glucose transporter type 4.

Experimental Protocols (General)

-

Animal Models:

-

Diet-Induced Obesity (DIO): Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

-

KK-Ay Mice: These mice carry the yellow obese gene (Ay) and spontaneously develop obesity, hyperglycemia, and insulin resistance.

-

-

Drug Administration: this compound or vehicle is administered orally, typically once daily, for a specified period.

-

Metabolic Measurements:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Plasma Parameters: Blood samples are collected at specified times (fasting or non-fasting) for the measurement of glucose, insulin, triglycerides, cholesterol, and NEFA using standard enzymatic or immunoassay kits.

-

Glucose Tolerance Test (GTT): After a period of fasting, a glucose bolus is administered intraperitoneally or orally, and blood glucose levels are measured at various time points to assess glucose disposal.

-

-

Gene Expression Analysis: Adipose tissue is collected at the end of the study, and total RNA is extracted. The mRNA levels of target genes (e.g., TNF-α, GLUT4) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

Clinical Development

This compound entered Phase I clinical trials for the treatment of obesity in August 2007. However, Japan Tobacco discontinued the development of this compound in June 2008.

Phase I Clinical Trials

Detailed results from the Phase I clinical trials of this compound are not publicly available. Typically, Phase I trials for obesity drugs are conducted in healthy volunteers and/or obese individuals to assess:

-

Safety and Tolerability: To determine the maximum tolerated dose (MTD) and identify any adverse events.

-

Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, including parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Pharmacodynamics (PD): To evaluate the effect of the drug on its target, which for this compound would likely involve measuring postprandial triglyceride levels after a high-fat meal.

The reasons for the discontinuation of this compound's development have not been publicly disclosed.

Conclusion

This compound was a potent and selective DGAT1 inhibitor that demonstrated promising anti-obesity effects in preclinical animal models. Its ability to reduce body weight, improve glucose metabolism, and modulate lipid profiles highlighted the therapeutic potential of DGAT1 inhibition. However, the discontinuation of its clinical development after Phase I trials suggests that it may have encountered challenges related to safety, tolerability, or pharmacokinetic properties in humans. Despite its own developmental fate, the story of this compound contributes to the broader understanding of DGAT1 as a therapeutic target for metabolic diseases.

JTT-553: A Deep Dive into its Role in Triglyceride Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-553 is a novel and selective inhibitor of Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. Preclinical studies have demonstrated its potential as a therapeutic agent for metabolic disorders characterized by hyperlipidemia and obesity. By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of triglycerides, leading to a significant decrease in plasma triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: DGAT1

Triglycerides are the main constituents of body fat in humans and other animals, and they play a crucial role in energy metabolism. The synthesis of triglycerides is a multi-step process, with the final and committed step being the esterification of diacylglycerol with a fatty acyl-CoA, a reaction catalyzed by Diacylglycerol Acyltransferase (DGAT) enzymes. There are two major isoforms of DGAT: DGAT1 and DGAT2. DGAT1 is highly expressed in the small intestine and adipose tissue and is primarily involved in the absorption of dietary fats and the storage of triglycerides.

This compound is a potent and selective small molecule inhibitor of DGAT1. Its mechanism of action centers on blocking the catalytic activity of this enzyme, thereby interfering with triglyceride synthesis. This targeted inhibition has been shown to have profound effects on lipid metabolism, making this compound a promising candidate for the treatment of dyslipidemia and related metabolic diseases.

Mechanism of Action: Inhibition of Triglyceride Synthesis

This compound exerts its therapeutic effects by directly inhibiting the DGAT1 enzyme, which is located in the endoplasmic reticulum. This inhibition disrupts the final step of the triglyceride synthesis pathway, leading to a reduction in the production of triglycerides.

Signaling Pathway of DGAT1-mediated Triglyceride Synthesis and its Inhibition by this compound

The following diagram illustrates the key steps in triglyceride synthesis and the point of intervention for this compound.

Impact on VLDL Assembly and Secretion

The inhibition of triglyceride synthesis by this compound has a direct impact on the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. VLDL particles are the primary carriers of triglycerides from the liver to peripheral tissues. Studies on DGAT1 inhibition have shown that while it may not completely halt the secretion of apolipoprotein B (apoB), the main protein component of VLDL, it significantly reduces the size of the secreted VLDL particles due to the limited availability of triglycerides for lipidation.[1][2] This leads to the secretion of smaller, lipid-poor VLDL particles, which are more readily cleared from circulation, contributing to the overall reduction in plasma triglyceride levels.

Preclinical Efficacy of this compound

The lipid-lowering effects of this compound have been evaluated in preclinical studies using animal models of obesity and type 2 diabetes. The data consistently demonstrate a significant reduction in key lipid parameters.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a key study investigating the effects of this compound in diet-induced obese (DIO) mice and genetically obese KK-Ay mice.

Table 1: Effect of this compound on Plasma Biochemical Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | Control (Vehicle) | This compound (0.1% w/w in diet) | % Change |

| Non-fasting | |||

| Triglycerides (mg/dL) | 103.4 ± 10.9 | 65.8 ± 6.2 | ↓ 36.4% |

| Total Cholesterol (mg/dL) | 185.3 ± 9.7 | 148.5 ± 7.5 | ↓ 19.9% |

| Non-esterified Fatty Acids (mEq/L) | 1.25 ± 0.08 | 0.98 ± 0.06 | ↓ 21.6% |

| Insulin (ng/mL) | 5.6 ± 0.8 | 2.9 ± 0.4 | ↓ 48.2% |

| Fasting | |||

| Glucose (mg/dL) | 175.2 ± 5.4 | 163.8 ± 4.9 | ↓ 6.5% |

| Insulin (ng/mL) | 1.9 ± 0.3 | 1.1 ± 0.2* | ↓ 42.1% |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Plasma and Liver Lipids in KK-Ay Mice

| Parameter | Control (Vehicle) | This compound (0.1% w/w in diet) | % Change |

| Non-fasting | |||

| Triglycerides (mg/dL) | 245.7 ± 25.1 | 158.9 ± 18.3 | ↓ 35.3% |

| Total Cholesterol (mg/dL) | 210.6 ± 11.4 | 175.4 ± 9.8 | ↓ 16.7% |

| Non-esterified Fatty Acids (mEq/L) | 1.48 ± 0.11 | 1.15 ± 0.09 | ↓ 22.3% |

| Fasting | |||

| Glucose (mg/dL) | 489.5 ± 28.7 | 398.7 ± 25.1 | ↓ 18.5% |

| Insulin (ng/mL) | 12.8 ± 1.9 | 7.9 ± 1.2 | ↓ 38.3% |

| Liver | |||

| Liver Triglycerides (mg/g tissue) | 45.8 ± 5.1 | 31.2 ± 3.9 | ↓ 31.9% |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Models and Treatment

-

Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance. This compound was administered as a food admixture at a concentration of 0.1% (w/w) for a specified duration (e.g., 4 weeks).

-

KK-Ay Mice: Male KK-Ay mice, a model of genetic obesity and type 2 diabetes, were used. This compound was administered as a food admixture at a concentration of 0.1% (w/w) for a specified duration (e.g., 5 weeks).

-

Control Groups: In all studies, a control group of animals received the same diet without the addition of this compound (vehicle).

Measurement of Plasma and Liver Lipids

-

Blood Collection: Blood samples were collected from the tail vein or via cardiac puncture at the end of the treatment period. For fasting measurements, food was withdrawn for a specified period (e.g., 16 hours) before blood collection.

-

Plasma Preparation: Blood was collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Lipid Analysis: Plasma concentrations of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) were measured using commercially available enzymatic assay kits.

-

Liver Lipid Extraction: A portion of the liver was homogenized, and total lipids were extracted using a standard method, such as the Folch method (chloroform:methanol extraction). The extracted lipids were then quantified for triglyceride content using enzymatic assays.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for preclinical studies evaluating the efficacy of this compound.

Logical Relationship: DGAT1 Inhibition to Reduced Plasma Triglycerides

The therapeutic effect of this compound is a direct consequence of its targeted mechanism of action. The logical flow from enzyme inhibition to the observed physiological outcome is outlined below.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound for the treatment of hyperlipidemia. A search for "this compound" in clinical trial registries did not yield any relevant results. It is important to note that a clinical trial for a compound named "MS-553" was found; however, this appears to be an unrelated molecule being investigated for a different therapeutic indication. Another compound, "JTT-705," has been investigated in clinical trials but is distinct from this compound. Therefore, the clinical development of this compound for metabolic disorders remains to be publicly initiated or disclosed.

Conclusion

This compound, as a selective DGAT1 inhibitor, presents a targeted and effective mechanism for reducing triglyceride synthesis. Preclinical data strongly support its potential in lowering plasma triglycerides and improving other metabolic parameters in models of obesity and type 2 diabetes. The detailed understanding of its mechanism of action, coupled with the quantitative evidence of its efficacy, positions this compound as a compelling candidate for further investigation and development as a therapeutic agent for hyperlipidemia and related metabolic disorders. Future research, including clinical trials, will be crucial to ascertain its safety and efficacy in human populations.

References

The Biological Activity of JTT-553: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis. Preclinical studies have demonstrated its potential in ameliorating metabolic disorders by reducing lipid absorption and improving glucose metabolism. This document provides a technical guide to the biological activity of this compound, summarizing key quantitative data, outlining probable experimental methodologies, and visualizing the relevant biological pathways. Development of this compound was discontinued during Phase I clinical trials for obesity.

Core Mechanism of Action: DGAT-1 Inhibition

This compound exerts its biological effects through the specific inhibition of DGAT-1, a microsomal enzyme that catalyzes the esterification of diacylglycerol to form triglycerides. This action is highly selective, with significantly less activity against DGAT-2 and Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).

Quantitative Inhibition Data

| Target Enzyme | Species | IC50 Value | Reference |

| DGAT-1 | Human | 2.38 nM | |

| DGAT-2 | Human | >10 µM | |

| ACAT1 | Human | >10 µM |

In Vivo Efficacy: Preclinical Animal Models

Studies in rodent models of diet-induced obesity (DIO) and type 2 diabetes have demonstrated the therapeutic potential of this compound in a variety of metabolic parameters.

Effects on Lipid Profile in Sprague-Dawley (SD) Rats

Oral administration of this compound has been shown to suppress the elevation of plasma triglycerides and chylomicrons following an olive oil challenge in SD rats.

Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats

In DIO rats, this compound reduced daily food intake and subsequently led to a decrease in body weight gain.

Metabolic Improvements in DIO and Genetic T2DM Mice

Repeated administration of this compound in DIO and KK-Ay (a genetic model of type 2 diabetes) mice resulted in a range of beneficial effects on glucose and lipid metabolism.

| Parameter | Effect |

| Body Weight Gain | Reduced |

| Fat Weight | Reduced |

| Plasma Insulin (non-fasting) | Decreased |

| Plasma NEFA (non-fasting) | Decreased |

| Plasma Total Cholesterol (non-fasting) | Decreased |

| Liver Triglycerides (non-fasting) | Decreased |

| Insulin-dependent Glucose Uptake in Adipose Tissue | Improved |

| Glucose Intolerance | Improved |

| Parameter | Effect |

| Plasma Glucose (non-fasting) | Decreased |

| Plasma NEFA (non-fasting) | Decreased |

| Plasma Total Cholesterol (non-fasting) | Decreased |

| Liver Triglycerides (non-fasting) | Decreased |

| Plasma Glucose (fasting) | Decreased |

| Plasma Insulin (fasting) | Decreased |

| Plasma Total Cholesterol (fasting) | Decreased |

| Adipose Tissue TNF-α mRNA | Decreased |

| Adipose Tissue GLUT4 mRNA | Increased |

Signaling Pathways and Experimental Workflows

Signaling Pathway of DGAT-1 Inhibition

The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis and the subsequent impact of its inhibition by this compound.

Caption: Inhibition of DGAT-1 by this compound blocks the final step in triglyceride synthesis.

Experimental Workflow: In Vivo Study in DIO Mice

This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a diet-induced obesity mouse model.

Caption: Workflow for assessing this compound's effects in diet-induced obese mice.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized examples based on standard practices in the field. The specific protocols for this compound studies may have varied.

In Vitro DGAT-1 Inhibition Assay (Cell-Free)

-

Preparation of Microsomes: Human intestinal microsomes are prepared and protein concentration is determined.

-

Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, and BSA.

-

Substrate Preparation: Diacylglycerol and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) are prepared in an appropriate solvent.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Microsomes, reaction buffer, and this compound (or vehicle) are pre-incubated.

-

The reaction is initiated by the addition of the diacylglycerol and labeled fatty acyl-CoA substrates.

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a quenching solution.

-

-

Quantification: The amount of radiolabeled triglyceride formed is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.

Diet-Induced Obesity (DIO) Rodent Model

-

Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

-

Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

Compound Administration:

-

Vehicle: A suitable vehicle (e.g., 0.5% methylcellulose) is used to suspend this compound.

-

Route of Administration: Oral gavage is a common route for preclinical efficacy studies.

-

Dosing Regimen: Animals are dosed once or twice daily for a specified duration (e.g., 4-8 weeks).

-

-

Monitoring:

-

Body weight and food intake are measured regularly (e.g., daily or weekly).

-

Fasting and/or non-fasting blood samples are collected at baseline and at the end of the study for biochemical analysis.

-

-

Biochemical Analysis:

-

Plasma triglycerides, total cholesterol, HDL-C, LDL-C, and non-esterified fatty acids (NEFA) are measured using commercially available enzymatic kits.

-

Plasma glucose and insulin levels are determined to assess glucose metabolism and insulin sensitivity (e.g., via an oral glucose tolerance test).

-

-

Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected, weighed, and may be used for histological analysis or measurement of tissue lipid content.

Conclusion

This compound is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated efficacy in preclinical models of obesity and type 2 diabetes. Its mechanism of action, centered on the inhibition of triglyceride synthesis, leads to reduced lipid absorption and storage, and improvements in glucose homeostasis. While its clinical development was halted, the data generated from preclinical studies provide valuable insights into the therapeutic potential of DGAT-1 inhibition for metabolic diseases. The information presented in this technical guide serves as a comprehensive resource for researchers in the field of metabolic drug discovery.

JTT-553: A Technical Guide to Target Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco Inc., this compound was investigated as a potential therapeutic agent for obesity and type 2 diabetes.[1] Its primary pharmacological action is the inhibition of dietary fat absorption in the small intestine.[2] This document provides a comprehensive overview of the target selectivity profile of this compound, detailed experimental methodologies for its characterization, and an exploration of the signaling pathways modulated by its activity. Although this compound's clinical development was discontinued for undisclosed reasons after Phase I trials, its profile as a selective DGAT1 inhibitor remains of significant interest for researchers in metabolic diseases.[1]

Target Selectivity Profile

This compound demonstrates high potency and selectivity for Diacylglycerol O-acyltransferase 1 (DGAT1). The available data indicates that this compound has negligible activity against other related acyltransferases at concentrations significantly higher than its DGAT1 inhibitory concentration.

Quantitative Analysis of Target Inhibition

The inhibitory activity of this compound has been quantified against several key enzymes involved in lipid metabolism. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50).

| Target Enzyme | Species | IC50 | Notes |

| DGAT1 | Human | 2.38 nM | Potent inhibition of the primary target. |

| DGAT1 | Rat | Comparable to human | Specific IC50 not provided, but activity is similar. |

| DGAT1 | Mouse | Comparable to human | Specific IC50 not provided, but activity is similar. |

| DGAT2 | Human | >10 µM | Demonstrates high selectivity over the DGAT2 isoform. |

| ACAT1 | Human | >10 µM | No significant inhibition of Acyl-CoA: cholesterol acyltransferase 1. |

Table 1: Inhibitory activity of this compound against various acyltransferases.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the target selectivity and mechanism of action of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Inhibition Assay (Radiochemical Method)

This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled substrate into triglycerides.

Materials:

-

Microsomal preparations from cells or tissues expressing DGAT1 (e.g., human intestinal microsomes).

-

[¹⁴C]-labeled oleoyl-CoA (Substrate).

-

1,2-Dioleoyl-sn-glycerol (Diacylglycerol substrate).

-

This compound or other test compounds.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomal protein, and 1,2-dioleoyl-sn-glycerol.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).

-

Extract the lipids, with the newly synthesized [¹⁴C]-triglycerides, using an organic solvent.

-

Quantify the amount of radiolabeled triglycerides using liquid scintillation counting.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathways Modulated by this compound

The inhibition of DGAT1 by this compound in the enterocytes of the small intestine leads to a cascade of downstream cellular events. The primary consequence is the suppression of triglyceride re-synthesis, leading to an accumulation of fatty acids and diacylglycerol within the cell. This accumulation triggers several signaling pathways.

Endoplasmic Reticulum (ER) Stress and Inflammatory Pathways

The buildup of lipid intermediates can induce endoplasmic reticulum stress, activating the unfolded protein response (UPR). This, in turn, can trigger inflammatory signaling cascades.

References

JTT-553: A Technical Guide to a Novel DGAT-1 Inhibitor in Obesity and Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco Inc., this compound has been investigated for its therapeutic potential in metabolic disorders, specifically obesity and type 2 diabetes.[3] Preclinical studies have demonstrated its efficacy in reducing body weight, improving glucose metabolism, and favorably modulating lipid profiles in various animal models.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal preclinical studies, and illustrating its mechanism of action through signaling pathway diagrams. Although this compound showed promise in early-stage research, its clinical development for obesity was discontinued after Phase I trials.[3]

Core Mechanism of Action: DGAT-1 Inhibition

This compound exerts its effects by selectively inhibiting the DGAT-1 enzyme, which is highly expressed in the small intestine.[2] DGAT-1 catalyzes the esterification of diacylglycerol to form triglycerides. By blocking this enzyme, this compound reduces the absorption of dietary fats and the subsequent formation of chylomicrons, the primary carriers of dietary triglycerides in the blood.[2] This leads to a decrease in plasma triglyceride levels. Furthermore, the inhibition of DGAT-1 in the intestine is thought to stimulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to promote satiety and improve glucose homeostasis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in animal models of obesity and diabetes.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Reference |

| IC50 (DGAT-1 inhibition) | 2.38 nM | Human | [1] |

| IC50 (DGAT-2 inhibition) | >10 µM | Human | [1] |

| IC50 (ACAT-1 inhibition) | >10 µM | Human | [1] |

Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Conditions | Reference |

| Body Weight Gain | This compound | Reduced | Repeated administration | [1] |

| Fat Weight | This compound | Reduced | Repeated administration | [1] |

| Plasma Insulin | This compound | Decreased | Non-fasting | [1] |

| Plasma NEFA | This compound | Decreased | Non-fasting | [1] |

| Plasma Total Cholesterol | This compound | Decreased | Non-fasting | [1] |

| Liver Triglycerides | This compound | Decreased | Non-fasting | [1] |

| Glucose Intolerance | This compound | Improved | - | [1] |

| Insulin-dependent Glucose Uptake in Adipose Tissue | This compound | Improved | - | [1] |

Table 3: Effects of this compound in Genetically Diabetic (KK-Ay) Mice

| Parameter | Treatment Group | Result | Conditions | Reference |

| Body Weight Gain | This compound | Reduced | Repeated administration | [1] |

| Fat Weight | This compound | Reduced | Repeated administration | [1] |

| Plasma Glucose | This compound | Decreased | Non-fasting & Fasting | [1] |

| Plasma NEFA | This compound | Decreased | Non-fasting | [1] |

| Plasma Total Cholesterol | This compound | Decreased | Non-fasting & Fasting | [1] |

| Liver Triglycerides | This compound | Decreased | Non-fasting | [1] |

| Plasma Insulin | This compound | Decreased | Fasting | [1] |

| Adipose Tissue TNF-α mRNA | This compound | Decreased | - | [1] |

| Adipose Tissue GLUT4 mRNA | This compound | Increased | - | [1] |

Table 4: Effects of this compound in Sprague-Dawley (SD) Rats

| Parameter | Treatment Group | Result | Conditions | Reference |

| Plasma Triglyceride Levels | This compound | Suppressed | After olive oil loading | [1] |

| Chylomicron Triglyceride Levels | This compound | Suppressed | After olive oil loading | [1] |

| Daily Food Intake | This compound | Reduced | Diet-induced obesity model | [1] |

| Body Weight Gain | This compound | Reduced | Diet-induced obesity model | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound have not been fully published. However, based on the available information and standard laboratory procedures, the following methodologies are representative of the key experiments conducted.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: C57BL/6J mice are commonly used for DIO studies as they are susceptible to developing obesity and insulin resistance on a high-fat diet.

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity. Control animals are maintained on a standard chow diet.

-

This compound Administration: this compound is administered orally, likely via gavage or mixed in the diet, at specified doses for a defined treatment period.

-

Outcome Measures: Body weight, food intake, and various metabolic parameters (plasma glucose, insulin, lipids) are measured at baseline and throughout the study. At the end of the treatment period, tissues such as liver and adipose tissue are collected for further analysis.

Genetically Diabetic (KK-Ay) Mouse Model

-

Animal Strain: KK-Ay mice are a model of genetic obesity, hyperinsulinemia, and hyperglycemia.

-

Housing and Diet: Mice are housed under standard conditions and fed a standard chow diet.

-

This compound Administration: Similar to the DIO model, this compound is administered orally for a specified duration.

-

Outcome Measures: Key parameters monitored include body weight, food intake, plasma glucose, insulin, and lipid levels. Adipose tissue may be collected to analyze gene expression of inflammatory markers (e.g., TNF-α) and glucose transporters (e.g., GLUT4).

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice are fasted for a period of 6-8 hours prior to the test.

-

Glucose Administration: A baseline blood glucose measurement is taken from the tail vein. Subsequently, a bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Plasma Parameters

-

Blood Collection: Blood samples are collected from mice, typically via tail vein or cardiac puncture at the end of the study. Plasma is separated by centrifugation.

-

Analysis: Commercially available ELISA kits are used to measure plasma concentrations of insulin. Enzymatic colorimetric assays are typically used for the quantification of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA).

Adipose Tissue Gene Expression Analysis

-

Tissue Harvesting: Adipose tissue is carefully dissected, weighed, and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

-

RNA Extraction: Total RNA is extracted from the adipose tissue using a suitable kit, often involving a combination of homogenization and column-based purification.

-

Quantitative Real-Time PCR (qPCR): The expression levels of target genes, such as TNF-α and GLUT4, are quantified by qPCR using specific primers and probes. Gene expression is typically normalized to a housekeeping gene.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Mechanism of Action in the Intestine

Caption: this compound inhibits DGAT-1 in enterocytes, reducing triglyceride synthesis and fat absorption.

Diagram 2: Experimental Workflow for a DIO Mouse Study

Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.

Diagram 3: Downstream Effects of DGAT-1 Inhibition

References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kidney harvesting and metabolite extraction for metabolomics studies in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on JTT-553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of JTT-553 was discontinued during Phase I clinical trials.[1] The following information is based on publicly available preclinical data and may not represent the complete dataset generated for this compound.

Core Compound Information

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[2] Developed by Japan Tobacco, it was investigated as a potential therapeutic agent for obesity.[1]

| Property | Value | Reference |

| IUPAC Name | (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydropiro(cyclohexane-1,1-inden)-4-yl)acetic acid | |

| Molecular Formula | C25H27F3N4O3 | |

| Mechanism of Action | DGAT1 Inhibition | [2] |

In Vitro Pharmacology

Enzyme Inhibition

| Enzyme Target | IC50 (nM) | Selectivity | Reference |

| Human DGAT1 | 2.38 | >4200-fold vs DGAT2 and ACAT1 |

Experimental Protocol: DGAT1 Inhibition Assay

A detailed experimental protocol for the DGAT1 inhibition assay is not publicly available. However, a general method can be inferred. The assay would likely involve a microsomal fraction from cells overexpressing human DGAT1. The inhibitory activity of this compound would be determined by measuring the reduction in the formation of radiolabeled triacylglycerol from diacylglycerol and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

Preclinical Efficacy in Animal Models

This compound has demonstrated efficacy in rodent models of diet-induced obesity (DIO) and genetic type 2 diabetes (T2D).

Diet-Induced Obesity (DIO) in Rats

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Body Weight | Sprague-Dawley Rats on High-Fat Diet | This compound (dose not specified) | Reduced body weight gain | |

| Food Intake | Sprague-Dawley Rats on High-Fat Diet | This compound (dose not specified) | Reduced daily food intake | |

| Plasma Triglycerides | Sprague-Dawley Rats | This compound (dose not specified) + Olive Oil Load | Suppressed plasma and chylomicron triglyceride levels |

Experimental Protocol: DIO Rat Model

-

Animal Model: Male Sprague-Dawley rats are typically used for DIO studies.[5][6]

-

Diet: A high-fat diet (e.g., 45-60% of calories from fat) is used to induce obesity over several weeks.[5][7]

-

Drug Administration: this compound would be administered orally, likely as a daily dose.

-

Measurements:

-

Body Weight: Monitored regularly throughout the study.

-

Food Intake: Measured daily by weighing the amount of food consumed.[8][9][10]

-

Plasma Lipids: Blood samples are collected to measure triglyceride and other lipid levels, often after an oral fat challenge (e.g., olive oil gavage). Triglycerides are typically measured using a colorimetric assay kit.[11][12][13][14][15]

-

Genetic Model of Type 2 Diabetes (KK-Ay Mice)

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Body Weight | KK-Ay Mice | This compound (dose not specified) | Reduced body weight gain and fat weight | |

| Glucose Metabolism | KK-Ay Mice | This compound (dose not specified) | Decreased plasma glucose and insulin levels | |

| Adipose Tissue Markers | KK-Ay Mice | This compound (dose not specified) | Decreased TNF-α mRNA and increased GLUT4 mRNA levels |

Experimental Protocol: KK-Ay Mouse Model

-

Animal Model: KK-Ay mice are a genetic model of obese type 2 diabetes.[16][17][18][19]

-

Drug Administration: this compound would be administered orally.

-

Measurements:

-

Plasma Glucose and Insulin: Measured from blood samples.

-

Gene Expression: Adipose tissue is collected at the end of the study, and mRNA levels of target genes (e.g., TNF-α, GLUT4) are quantified using real-time PCR.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in metabolic regulation.

Experimental Workflow for Preclinical Efficacy Studies

Caption: General workflow for in vivo efficacy studies of this compound.

Preclinical Safety and Toxicology

Publicly available toxicology data for this compound is limited. The primary reported finding is an elevation in plasma transaminases.

| Finding | Species | Details | Reference |

| Elevated Plasma Transaminases | Rats and Monkeys | The increase was observed after repeated oral dosing and was associated with feeding after dosing. The origin of the transaminases was suggested to be the small intestine rather than the liver, and not indicative of hepatotoxicity. |

A comprehensive preclinical toxicology package would typically include:

-

Acute Toxicity Studies: To determine the toxicity of a single dose.

-

Repeat-Dose Toxicity Studies: In both rodent and non-rodent species to assess toxicity after longer-term exposure.[20][21][22][23]

-

Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity Assays: A battery of tests including the Ames test and micronucleus assay to assess mutagenic and clastogenic potential.[24][25][26][27][28]

Detailed reports on these studies for this compound are not publicly available.

Logical Relationship of Transaminase Elevation

Caption: Hypothesized pathway for this compound-induced transaminase elevation.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and half-life in rats and monkeys, are not publicly available.[29][30][31][32][33] Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for dose selection in clinical trials.

Summary and Conclusion

This compound is a potent and selective DGAT1 inhibitor that demonstrated efficacy in preclinical models of obesity and type 2 diabetes by reducing body weight, food intake, and improving glucose metabolism. Its mechanism of action is linked to the inhibition of triglyceride synthesis and modulation of gut hormones. The primary safety concern identified in the public domain is an elevation of plasma transaminases, which has been suggested to originate from the small intestine as a pharmacological effect rather than hepatotoxicity. The lack of comprehensive, publicly available pharmacokinetic and toxicology data limits a full assessment of its preclinical profile. The discontinuation of its clinical development in Phase I suggests that there may have been challenges related to its safety, tolerability, or pharmacokinetic properties in humans.

References

- 1. JTT 553 - AdisInsight [adisinsight.springer.com]

- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diet-induced obesity in the rat: a model for gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labanimal.co.kr [labanimal.co.kr]

- 8. Food intake behavior protocol [protocols.io]

- 9. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. raybiotech.com [raybiotech.com]

- 13. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

- 14. sekisuimedical.jp [sekisuimedical.jp]

- 15. mybiosource.com [mybiosource.com]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Item - Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 18. Phenotype Info - KK-Ay (002468) [jax.org]

- 19. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

- 22. topra.org [topra.org]

- 23. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Genotoxicity of silver nanoparticles evaluated using the Ames test and in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 28. Genotoxicity evaluation of water soil leachates by Ames test, comet assay, and preliminary Tradescantia micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pharmacokinetics and Toxicity in Rats and Monkeys of coDbait: A Therapeutic Double-stranded DNA Oligonucleotide Conjugated to Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

JTT-553: A Comprehensive Technical Review of a Potent DGAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco, this small molecule has been investigated for its potential therapeutic effects in metabolic disorders, particularly obesity.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and an illustrative representation of the relevant biological pathway.

Chemical Structure and Properties

This compound, with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydrospiro[cyclohexane-1,1-inden]-4-yl)acetic acid, is a complex heterocyclic compound.[5] Its structure is characterized by a pyrimido[4,5-b][3][4]oxazine core linked to a spiro[cyclohexane-1,1-indene] moiety.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The data for the benzosulfonate salt is also included where available.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇F₃N₄O₃ | [5] |

| Molecular Weight | 488.5 g/mol | [5] |

| Stereochemistry | Racemic | [5] |

| Defined Stereocenters | 2 | [5] |

| Optical Activity | (+/-) | [5] |

| Solubility | Soluble in DMSO | |

| Storage (Solid) | -20°C for up to 2 years | |

| Storage (in DMSO) | -80°C for up to 6 months |

Table 1: Physicochemical properties of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides.[6][7] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).

The inhibition of DGAT-1 by this compound leads to a reduction in the synthesis and subsequent storage of triglycerides. This mechanism has been shown to impact lipid metabolism, leading to decreased body weight gain, reduced hyperlipidemia, and amelioration of hepatic steatosis in preclinical models. While DGAT-1 itself is a key enzyme in a metabolic pathway rather than a classical signaling molecule, its activity is influenced by upstream signaling cascades and its inhibition has downstream consequences on cellular signaling and hormonal regulation. For instance, the expression of DGAT1 mRNA can be regulated by the MEK-ERK signaling pathway.[4] Furthermore, inhibition of DGAT-1 has been shown to affect the postprandial release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[8]

Key Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments designed to evaluate the efficacy of DGAT-1 inhibitors like this compound.

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent treatment with a DGAT-1 inhibitor.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-Fat Diet (HFD; e.g., 60% kcal from fat)

-

Standard Chow Diet

-

DGAT-1 inhibitor (e.g., this compound)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Animal balance

-

Metabolic cages (optional)

Procedure:

-

Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Randomize mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

-

Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.

-

After the induction period, randomize the obese mice into treatment and vehicle control groups.

-

Administer the DGAT-1 inhibitor or vehicle daily via oral gavage at a predetermined dose and volume.

-

Monitor body weight and food intake daily or several times per week.

-

At the end of the treatment period (e.g., 4-8 weeks), collect terminal blood samples for biochemical analysis and dissect tissues (e.g., liver, adipose tissue) for further analysis.

Acute Lipid Challenge

This protocol is designed to assess the acute effect of a DGAT-1 inhibitor on postprandial lipemia.

Materials:

-

Fasted mice (e.g., overnight fast)

-

DGAT-1 inhibitor (e.g., this compound)

-

Vehicle

-

Corn oil

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

-

Fast mice overnight (approximately 12-16 hours) with free access to water.

-

Administer the DGAT-1 inhibitor or vehicle via oral gavage.

-

After a specified pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 ml/kg).

-

Collect blood samples at baseline (pre-oil gavage) and at various time points post-oil administration (e.g., 1, 2, 4, and 6 hours).

-

Separate plasma by centrifugation.

-

Measure plasma triglyceride concentrations using a commercial assay kit.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DGAT-1. Its ability to modulate lipid metabolism by directly inhibiting triglyceride synthesis has made it a valuable tool for investigating the role of DGAT-1 in metabolic diseases. The experimental protocols provided herein offer a framework for the preclinical evaluation of this compound and other DGAT-1 inhibitors. Further research into the broader signaling implications of DGAT-1 inhibition may unveil additional therapeutic opportunities.

References

- 1. JTT 553 - AdisInsight [adisinsight.springer.com]

- 2. This compound benzosulfonate | Probechem Biochemicals [probechem.com]

- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. DGAT1 - Wikipedia [en.wikipedia.org]

- 8. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

Understanding DGAT1 Inhibition with JTT-553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. Its role in lipid metabolism has positioned it as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes. JTT-553 is a potent and highly selective small molecule inhibitor of DGAT1. Preclinical studies have demonstrated its efficacy in reducing triglyceride synthesis, decreasing food intake, and promoting weight loss in animal models. This technical guide provides an in-depth overview of the core principles of DGAT1 inhibition by this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways. While this compound entered Phase I clinical trials for obesity, these were discontinued, and detailed clinical data remains limited.

The Role of DGAT1 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum. It plays a central role in the terminal step of triglyceride biosynthesis by catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[1] This process is fundamental for the storage of excess fatty acids as triglycerides in lipid droplets within adipocytes and other tissues. The DGAT1-mediated pathway is a key component of the broader glycerolipid metabolism pathway.[2]

The expression and activity of DGAT1 are regulated by various factors, including transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Additionally, cellular energy status, including glucose and insulin levels, influences DGAT1 expression and function.[3]

DGAT1 Signaling Pathway

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its regulation.

This compound: A Potent and Selective DGAT1 Inhibitor

This compound is a novel, orally active small molecule inhibitor of DGAT1.[3] Its high potency and selectivity are key attributes that have been characterized in preclinical studies.

Data Presentation: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 |

| This compound | Human DGAT1 | 2.38 | >4200-fold | >4200-fold |

ACAT1: Acyl-CoA:cholesterol acyltransferase 1

Experimental Protocols: In Vitro Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1, DGAT2, and ACAT1.

Methodology:

-

Enzyme Source: Microsomal fractions containing human DGAT1, DGAT2, or ACAT1 were prepared from cell lines overexpressing the respective enzymes.

-

Substrate: A radiolabeled substrate, such as [14C]-oleoyl-CoA, was used to measure enzyme activity.[4]

-

Assay Conditions: The assay was performed in a buffer system optimal for each enzyme's activity.

-

Incubation: Various concentrations of this compound were pre-incubated with the enzyme source. The reaction was initiated by the addition of the radiolabeled substrate and the appropriate co-substrate (e.g., diacylglycerol for DGAT assays).

-

Quantification: After a defined incubation period, the reaction was stopped, and the radiolabeled product (triglyceride) was extracted and quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a vehicle control. The IC50 value was determined by fitting the data to a four-parameter logistic equation.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

JTT-553 In Vivo Experimental Protocols: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-553 is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. By inhibiting DGAT1 primarily in the small intestine, this compound effectively suppresses the absorption of dietary fats and reduces postprandial hyperlipidemia. This document provides detailed application notes and protocols for in vivo experiments utilizing this compound in rodent models of obesity and dyslipidemia. The methodologies outlined herein are based on published preclinical studies and are intended to guide researchers in designing and executing robust in vivo evaluations of this compound and similar compounds.

Introduction

Obesity and its associated metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge. Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a promising therapeutic target for managing these conditions due to its central role in triglyceride metabolism. This compound was developed as a DGAT1 inhibitor by Japan Tobacco Inc.[1] Although its clinical development was discontinued, the preclinical data generated for this compound provide a valuable framework for studying the in vivo effects of DGAT1 inhibition.

This document details experimental protocols for evaluating the efficacy of this compound in established animal models, including diet-induced obesity (DIO) models in Sprague-Dawley rats and C57BL/6 mice, and the genetically diabetic KK-Ay mouse model. Key experimental procedures, including the induction of obesity, drug administration, and the assessment of critical metabolic endpoints, are described.

Mechanism of Action: Signaling Pathway

This compound exerts its primary pharmacological effect by inhibiting the DGAT1 enzyme, which is highly expressed in the enterocytes of the small intestine. This inhibition blocks the re-esterification of dietary monoglycerides and free fatty acids back into triglycerides, thereby preventing their incorporation into chylomicrons and subsequent absorption into the bloodstream. This leads to a reduction in postprandial plasma triglyceride levels.

Caption: Mechanism of action of this compound in the small intestine.

In Vivo Experimental Models and Protocols

Diet-Induced Obesity (DIO) in Sprague-Dawley Rats

This model is widely used to study the effects of anti-obesity compounds in a non-genetic model that mimics human obesity resulting from excessive consumption of a high-fat diet.

Protocol for Induction of Diet-Induced Obesity:

-

Animal Selection: Use male Sprague-Dawley rats, approximately 10-12 weeks of age at the start of the diet regimen.[2]

-

Housing: House rats individually to monitor food intake and body weight accurately.

-

Diet:

-

Control Group: Feed a standard chow diet (e.g., Harlan Teklad, #7001) with approximately 4.5% fat content.[2]

-

DIO Group: Feed a high-fat diet (HFD). A commonly used diet is D12451 from Research Diets, which contains 45 kcal% fat.[2][3][4][5] Alternatively, a diet with 60% kcal from fat can be used for more rapid weight gain.[3][4][5]

-

-

Induction Period: Maintain the rats on their respective diets for a period of 8-12 weeks to induce a significant increase in body weight and adiposity in the HFD group compared to the control group.[2]

-

Confirmation of Obesity: Obesity can be confirmed by a significant difference in body weight (typically 15-20% higher in the DIO group) and increased adiposity, which can be assessed by weighing epididymal and retroperitoneal fat pads at the end of the study.

This compound Treatment Protocol:

-

Drug Preparation: this compound can be suspended in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol and Tween 80 for oral administration.

-

Treatment Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant effects on body weight, food intake, and metabolic parameters.

Genetically Diabetic KK-Ay Mouse Model

The KK-Ay mouse is a model of genetic obesity and type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.[6][7][8]

This compound Treatment Protocol:

-

Animal Selection: Use male KK-Ay mice, typically starting the experiment at 8-10 weeks of age when the diabetic phenotype is well-established.[6]

-

Housing: House mice individually.[8]

-

Dosage and Administration: A published study administered this compound at a dose of 3 mg/kg/day for 5 weeks .[9] The drug can be mixed with powdered chow or administered by oral gavage.

-

Diet: Provide a standard chow diet and water ad libitum.

Key Experimental Procedures and Endpoint Analysis

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial assay to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.

Protocol:

-

Fasting: Fast mice for 6 hours prior to the test.[10] Water should be available ad libitum.

-

Baseline Blood Glucose: At t=0, collect a blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[10][11][12][13][14]

-

Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (typically a 20-50% dextrose solution) via oral gavage.[10][15]

-

Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[10]

-

Data Analysis: Plot the blood glucose concentration over time. The Area Under the Curve (AUC) is calculated to quantify the glucose excursion. A lower AUC in the treated group compared to the vehicle control indicates improved glucose tolerance.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Measurement of Postprandial Triglycerides

This experiment directly assesses the primary pharmacodynamic effect of this compound.

Protocol:

-

Fasting: Fast rats or mice overnight (12-16 hours).

-

Baseline Blood Sample: At t=0, collect a baseline blood sample.

-

Lipid Challenge: Administer an oral bolus of a lipid source, such as olive oil or a high-fat meal. The volume and composition should be consistent across all animals.

-

This compound Administration: this compound or vehicle should be administered orally a set time (e.g., 30-60 minutes) before the lipid challenge.

-

Blood Sampling: Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

-

Triglyceride Measurement: Centrifuge blood samples to obtain plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.

-

Data Analysis: Plot plasma triglyceride concentrations over time. A reduction in the peak triglyceride concentration and/or the AUC in the this compound treated group indicates efficacy.[16][17][18][19][20]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Animal Model: Use Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (oral) and also intravenously (IV) to determine bioavailability.

-